tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate
Description
Contextualization within Benzothiazole (B30560) Chemistry and Medicinal Scaffolds
The benzothiazole moiety, a bicyclic heterocyclic system, is a well-established and privileged scaffold in medicinal chemistry. myskinrecipes.com Its rigid structure and ability to participate in various non-covalent interactions have made it a core component in numerous therapeutic agents. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
The value of tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate is deeply rooted in this rich chemical context. The presence of the benzothiazole core provides a foundational framework with inherent biological relevance. The amino groups at the 2- and 6-positions offer points for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The strategic placement of these amino groups is particularly significant, as modifications at these positions on the benzothiazole ring have been shown to profoundly influence biological activity.
Significance as a Key Intermediate in Organic Synthesis
The primary significance of this compound lies in its function as a key intermediate in multi-step organic syntheses. This is largely attributed to the presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino function. The Boc group is a widely used amine-protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions. pharmaffiliates.com
This differential protection of the two amino groups is crucial. It allows for selective reactions to be carried out at the more nucleophilic 6-amino group without affecting the 2-amino position. Once the desired modifications at the 6-position are complete, the Boc group can be cleanly removed to liberate the 2-amino group for subsequent reactions. This orthogonal protection strategy is a cornerstone of modern synthetic chemistry, enabling the efficient and controlled construction of complex molecules.
A plausible and commonly employed synthetic route to this compound starts from a readily available precursor, which is then subjected to a series of standard organic transformations. The general strategy involves the formation of the benzothiazole ring system, followed by the introduction and protection of the amino groups.
Table 1: Plausible Synthetic Route Overview
| Step | Transformation | Key Reagents |
| 1 | Nitration of a suitable aniline (B41778) precursor | Nitrating agent (e.g., HNO₃/H₂SO₄) |
| 2 | Formation of the 2-aminobenzothiazole (B30445) ring | KSCN, Bromine |
| 3 | Protection of the 2-amino group | Boc-anhydride (Boc₂O) |
| 4 | Reduction of the nitro group to an amine | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) |
This synthetic versatility makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutic agents, particularly in the development of kinase inhibitors. myskinrecipes.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,6-diaminobenzothiazole scaffold, readily accessible from the title compound, serves as a core structure for a variety of kinase inhibitors.
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 281.33 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, Methanol) |
| Key Functional Groups | Benzothiazole, Primary Amine, Carbamate (B1207046) (Boc-protected amine) |
The utility of this intermediate extends beyond kinase inhibitors to the synthesis of various other biologically active compounds, where the controlled introduction of substituents on the benzothiazole ring is essential for modulating their pharmacological profiles. The availability of this versatile building block significantly streamlines the synthetic process, allowing researchers to efficiently generate libraries of compounds for biological screening and lead optimization.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,13H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQTMJUPMCBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 6 Aminobenzo D Thiazol 2 Yl Carbamate
Exploration of Alternative Synthetic Strategies
Beyond the conventional route involving nitro group reduction, alternative strategies for the synthesis of tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate and its core structure are actively being researched. These methods aim to improve efficiency, reduce the number of synthetic steps, and enhance molecular diversity.
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving atom economy. nih.gov
The 2-aminobenzothiazole (B30445) scaffold, the core of the target molecule, is a versatile building block for MCRs. nih.gov Various synthetic methodologies have been developed that utilize 2-aminobenzothiazole in MCRs to create a diverse range of heterocyclic structures. nih.gov While a direct one-pot synthesis of this compound via an MCR has not been extensively reported, the principles of MCRs could be applied to construct the functionalized benzothiazole (B30560) core. For instance, a three-component reaction involving a substituted aniline (B41778), an isothiocyanate, and a third component could potentially be designed to build the desired structure in a convergent manner. The versatility of 2-aminobenzothiazole in this context has enabled the rapid and efficient construction of diverse heterocyclic structures. nih.gov
Protecting Group Chemistry Alternatives
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. oup.comorganic-chemistry.org In the context of this compound, the Boc group serves to modulate the reactivity of the 2-amino group during synthesis.
Alternatives to the Boc group for protecting amines include:
Benzyloxycarbonyl (Z or Cbz) group: This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) group: This group is stable to acidic conditions but is readily cleaved by bases, such as piperidine. organic-chemistry.org
Trifluoroacetamide: This group can be used for the protection of amines. synarchive.com
An alternative conceptual approach is to view the nitro group as a "masked" amine, thereby serving as a protecting group itself until it is reduced to the amine in a late-stage synthetic step. oup.com
Below is a table summarizing some alternative protecting groups for amines and their common cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Conditions |
| Benzyloxycarbonyl | Cbz, Z | H₂, catalyst (e.g., Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |
| Acetyl | Ac | Acid or base hydrolysis |
| Benzoyl | Bz | Acid or base hydrolysis |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
The ¹H-NMR spectrum of tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate provides detailed information about the chemical environment of each proton. The presence of the 6-amino group significantly influences the chemical shifts of the aromatic protons compared to its unsubstituted counterpart, tert-butyl benzo[d]thiazol-2-ylcarbamate. The amino group (-NH₂) introduces electron density into the benzene (B151609) ring, causing an upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to it (H-5 and H-7).
Expected Signal Assignments:
tert-Butyl Protons: A prominent singlet peak appears around 1.59 ppm, integrating to nine protons. This is characteristic of the magnetically equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.
Aromatic Protons: The protons on the benzothiazole (B30560) ring system will exhibit distinct signals. H-4, H-5, and H-7 will appear in the aromatic region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the solvent used. For a related compound without the 6-amino group, signals appear at 7.91 (d, J=8Hz), 7.79 (d, J=8Hz), 7.39 (d, J=8Hz), and 7.28 (dd, J=8 & 4Hz). rsc.org The introduction of the 6-amino group would shift these signals.
Amine and Carbamate (B1207046) Protons: The protons of the 6-amino group (-NH₂) and the carbamate N-H group will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The carbamate proton is typically observed further downfield, potentially around 11.70 ppm, while the amino protons would be further upfield. rsc.org
Table 1: Predicted ¹H-NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.59 | Singlet | 9H | -C(CH₃)₃ |
| Variable | Broad Singlet | 2H | 6-NH₂ |
| Variable | Broad Singlet | 1H | 2-NH-Boc |
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
Expected Signal Assignments:
tert-Butyl Carbons: The spectrum will show two signals for the Boc group: one for the quaternary carbon (-C(CH₃)₃) around 80-84 ppm and another for the three equivalent methyl carbons (-C(CH₃)₃) around 28 ppm. rsc.org
Carbonyl Carbon: The carbamate carbonyl carbon (C=O) will appear as a downfield signal, typically in the range of 152-154 ppm.
Aromatic and Thiazole (B1198619) Carbons: The benzothiazole core will exhibit several signals in the 105-165 ppm range. The carbon attached to the carbamate group (C-2) is expected around 161 ppm. The chemical shifts of the benzene ring carbons (C-4, C-5, C-6, C-7, C-3a, C-7a) will be influenced by the amino substituent. For instance, C-6, being directly attached to the amino group, will be significantly shielded.
Table 2: Predicted ¹³C-NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~28.3 | -C(CH₃)₃ |
| ~83.2 | -C(CH₃)₃ |
| 105 - 150 | Aromatic C (C-4, C-5, C-6, C-7, C-3a, C-7a) |
| ~153.0 | N-COO-C(CH₃)₃ |
Infrared (IR) Spectroscopy Analysis of Characteristic Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Expected Characteristic Absorption Bands:
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region. One sharp band around 3400 cm⁻¹ corresponds to the N-H stretch of the carbamate. The primary amine (-NH₂) at the 6-position will typically show two bands in this region, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching: Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching of the tert-butyl group. Aromatic C-H stretching vibrations appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group (C=O) is expected in the region of 1680-1720 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the benzene ring will appear in the 1500-1620 cm⁻¹ region.
C-O Stretching: The C-O single bond stretching of the ester group in the carbamate will show a strong band in the 1200-1300 cm⁻¹ range.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300 - 3500 | N-H (Amine and Carbamate) | Stretching |
| > 3000 | C-H (Aromatic) | Stretching |
| < 3000 | C-H (Aliphatic) | Stretching |
| 1680 - 1720 | C=O (Carbamate) | Stretching |
| 1500 - 1620 | C=N, C=C | Stretching |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₅N₃O₂S, giving it a monoisotopic mass of 281.09 Da.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ confirming the molecular weight. The fragmentation of compounds containing a tert-butoxycarbonyl (Boc) group is well-characterized. Common fragmentation pathways include:
Loss of isobutylene (B52900) (C₄H₈, 56 Da) to give an [M - 56]⁺ peak.
Loss of the entire tert-butoxycarbonyl group (C₅H₈O₂, 100 Da).
Formation of the stable tert-butyl cation (C₄H₉⁺, 57 Da), which may be observed as a prominent peak.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
A suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is used as the mobile phase. The choice of solvent system is crucial for achieving good separation between the spots of the reactants and the product. For benzothiazole derivatives, mixtures of ethyl acetate and petroleum ether are commonly employed. The spots on the TLC plate can be visualized under UV light, as the benzothiazole ring system is UV-active. By comparing the retention factor (Rf) value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. The completion of the reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Column Chromatography for Purification
Column chromatography is a fundamental and widely used technique for the purification of synthetic intermediates and final products in organic chemistry, including derivatives of this compound. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase, a solvent or mixture of solvents, flows through the column.
The choice of the mobile phase (eluent) is critical for achieving effective separation. In the synthesis of various 2-aminobenzothiazole (B30445) derivatives, specific solvent systems have been successfully employed. For the purification of tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate, a mobile phase consisting of ethyl acetate and petroleum ether in a 1:2 ratio was used. nih.gov In another instance, the purification of tert-butyl (6-((1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)thio)benzo[d]thiazol-2-yl)carbamate was accomplished using a 10:1 mixture of petroleum ether (PE) and ethyl acetate (EA). nih.gov Flash column chromatography, a variation that uses pressure to speed up the elution process, is also commonly used with similar solvent systems, such as 20% or 30% ethyl acetate in petroleum ether. rsc.org
The effectiveness of the purification is typically monitored by thin-layer chromatography (TLC) before being confirmed by more advanced analytical techniques.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Ratio | Reference |
|---|---|---|---|---|
| tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate | Silica Gel | Ethyl Acetate / Petroleum Ether | 1:2 | nih.gov |
| tert-butyl (6-((1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)thio)benzo[d]thiazol-2-yl)carbamate | Silica Gel | Petroleum Ether / Ethyl Acetate | 10:1 | nih.gov |
| tert-butyl 4-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)piperidine-1 carboxylate | Silica Gel | Ethyl Acetate / Petroleum Ether | 20% EtOAc | rsc.org |
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of pharmaceutical intermediates and active compounds, including this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities.
In the context of research involving libraries of 2-aminobenzothiazole-based compounds, HPLC analysis is a standard method to confirm the purity of the synthesized molecules. For a library of inhibitors based on this scaffold, all tested compounds were confirmed to be greater than 95% pure as determined by HPLC analysis. biorxiv.org This level of purity is critical for ensuring that the observed biological activity is attributable to the compound of interest and not to impurities.
HPLC can be used not only for analytical purity checks but also in a preparative format (Prep-HPLC) for purification. In the synthesis of a sulfone derivative of a 2-aminobenzothiazole, the final purification step was carried out using preparative HPLC with a Phenomenex Gemini column, demonstrating the technique's utility for isolating highly pure compounds. nih.gov The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
| Application | Compound Class | Purity Level Achieved | Instrumentation Example | Reference |
|---|---|---|---|---|
| Purity Evaluation | 2-Aminobenzothiazole Library | >95% | Not specified | biorxiv.org |
| Purification | 6-(substituted)-sulfonyl-1,3-benzothiazol-2-amine derivative | High Purity (implied) | Prep-HPLC: Phenomenex Gemini 15025 mm10 µm column | nih.gov |
Derivatization Strategies and Synthetic Transformations
Reactivity of the C6-Amino Group
The C6-amino group is a nucleophilic site that readily participates in a variety of chemical reactions, allowing for the introduction of diverse functionalities onto the benzothiazole (B30560) scaffold.
The primary amine at the C6 position can be converted into amides and ureas, which are important pharmacophores. Amidation is typically achieved by reacting the amine with carboxylic acids, often in the presence of a coupling agent, or with more reactive acyl chlorides.
Urea (B33335) derivatives can be synthesized through several routes. One common method involves the reaction of the amine with an isocyanate. nih.gov Another approach is the reaction with chloroformates or phosgene equivalents. scispace.comorganic-chemistry.org These reactions provide access to a wide range of N,N'-disubstituted ureas, which are present in numerous pharmaceutical drugs and agrochemicals. scispace.com For instance, the reaction of an amine with di-tert-butyl dicarbonate or a chloroformate in the presence of sodium azide can produce an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate that is then trapped by another amine to yield the urea derivative. organic-chemistry.orgorganic-chemistry.org
Table 1: Examples of Reagents for Amidation and Urea Formation
| Reaction Type | Reagent Class | Specific Example |
|---|---|---|
| Amidation | Carboxylic Acids | Acetic Acid umpr.ac.id |
| Amidation | Acylating Agents | Acetyl Chloride umpr.ac.id |
| Urea Formation | Isocyanates | tert-butylisocyanate nih.gov |
The C6-amino group can undergo N-alkylation and N-acylation, further expanding the molecular diversity of its derivatives. Due to the presence of two nitrogen atoms in 2-aminobenzothiazoles, these reactions can potentially occur at the exocyclic amino group or the endocyclic nitrogen atom. nih.gov
Alkylation: N-alkylation of the amino group on the benzothiazole ring is possible with highly reactive halides. nih.gov However, the nucleophilicity of the nitrogen can be significantly reduced by electron-withdrawing groups on the ring, making alkylation more challenging. researchgate.net For example, the presence of a nitro group, a strong electron-withdrawing group, can hinder N-alkylation. researchgate.net
Acylation: Acylation of 6-substituted 2-aminobenzothiazoles is a common transformation. nih.gov For instance, these compounds can be acylated by various agents like polysubstituted benzoic acids or 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride to yield N-benzothiazolyl benzamides and carboxamides, respectively. nih.gov A straightforward method for N-acetylation involves using acetic acid directly, which is a more stable and readily available alternative to moisture-sensitive agents like acetic anhydride or acetyl chloride. umpr.ac.id
The reaction of the C6-primary amino group with aldehydes or ketones results in the formation of Schiff bases, also known as imines or azomethines (-C=N-). ijpbs.com This condensation reaction is a fundamental transformation in organic chemistry and is used to synthesize a wide array of biologically active compounds. ijpbs.comalayen.edu.iq
The synthesis typically involves refluxing the 2-aminobenzothiazole (B30445) derivative with an appropriate aromatic aldehyde in a suitable solvent like methanol or ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine). ijpbs.com A variety of substituted benzaldehydes can be used to generate a library of Schiff base derivatives. ijpbs.comalayen.edu.iq These compounds are known to exhibit a broad range of biological activities. alayen.edu.iq
Table 2: Conditions for Schiff Base Synthesis with 2-Aminobenzothiazole Derivatives
| Aldehyde | Solvent | Catalyst | Conditions | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Methanol | Glacial Acetic Acid | Reflux, 10-12 hrs | ijpbs.com |
| o-Vanillin | Absolute Ethanol | Piperidine | Reflux, 3 hrs |
Deprotection of the N-Boc Carbamate (B1207046) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively mild removal. acsgcipr.org
The most common method for the cleavage of the N-Boc group is through acidolysis. masterorganicchemistry.com Strong acids like trifluoroacetic acid (TFA) are frequently employed for this purpose. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a solvent such as dichloromethane (DCM) at room temperature. commonorganicchemistry.comreddit.com
The mechanism involves the protonation of the carbamate oxygen by the strong acid, followed by the loss of a stable tert-butyl carbocation. masterorganicchemistry.com This carbocation can then be quenched or fragment to isobutylene (B52900). acsgcipr.org The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. masterorganicchemistry.com While TFA is highly effective, other acidic conditions can also be used, such as hydrochloric acid in dioxane or methanol, or aqueous phosphoric acid. reddit.comnih.gov The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. acsgcipr.orgreddit.com
Table 3: Common Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-18 hours | commonorganicchemistry.com |
| 25% TFA in DCM | Dichloromethane (DCM) | Room Temperature | 2 hours | commonorganicchemistry.com |
| Oxalyl Chloride | Methanol | Room Temperature | < 4 hours | nih.gov |
A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the liberated t-butyl cation. acsgcipr.org Electron-rich aromatic rings are particularly susceptible to this side reaction. acsgcipr.org
The selective deprotection of the N-Boc group on tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate is a critical step that unmasks the 2-amino group. This transformation yields the important intermediate, benzothiazole-2,6-diamine. nih.gov
The generation of benzothiazole-2,6-diamine opens up new avenues for further functionalization. With two distinct primary amino groups at the C2 and C6 positions, site-selective reactions can be designed. The 2-amino group, being part of an amidine system, exhibits different reactivity compared to the aromatic C6-amino group. This differential reactivity allows for the sequential introduction of various substituents, leading to the synthesis of complex, multifunctional benzothiazole derivatives. This strategy is pivotal in constructing libraries of compounds for drug discovery and materials science, where precise control over the molecular architecture is essential for tuning biological activity or physical properties. nih.govnih.gov
Modular Synthesis of Compound Libraries Based on the Benzothiazole Scaffold
The construction of compound libraries from the this compound scaffold hinges on the ability to introduce a wide array of chemical functionalities in a systematic and efficient manner. The presence of the versatile benzothiazole core, coupled with the differentially protected amino groups, provides the necessary handles for such modular diversification.
Parallel Synthesis Approaches
Parallel synthesis has emerged as a powerful strategy for the rapid generation of focused libraries of compounds. In this approach, a common intermediate is reacted with a diverse set of building blocks in a spatially separated manner, typically in multi-well plates. This allows for the simultaneous synthesis of a large number of individual, well-characterized compounds.
The this compound scaffold is well-suited for parallel synthesis. For instance, the Boc-protected 6-amino group allows for initial diversification at the 2-position. The carbamate at the 2-position can be hydrolyzed to the corresponding 2-amino group, which can then be acylated, alkylated, or sulfonylated with a variety of reagents. Following this, the Boc group at the 6-position can be removed under acidic conditions to liberate the 6-amino group, which can then undergo a second round of diversification.
A general approach for the parallel synthesis of a library of N-substituted-2-aminobenzo[d]thiazole derivatives has been developed. This methodology can be adapted for the derivatization of the 6-amino position after deprotection of the Boc group. For example, a library of benzoxazoles and benzothiazoles has been successfully synthesized using a parallel approach involving copper-catalyzed cyclizations nih.gov. This demonstrates the feasibility of applying parallel synthesis techniques to the benzothiazole scaffold.
Below is an interactive data table summarizing a representative parallel synthesis approach for the derivatization of the 2-amino group of a 6-substituted benzothiazole scaffold.
Interactive Data Table: Parallel Synthesis of 2-Acylaminobenzothiazole Derivatives
| Building Block (Acyl Chloride) | Reaction Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | Pyridine, DCM, rt, 12h | 2-(Benzoylamino)benzothiazole derivative | 85 |
| Acetyl chloride | Et3N, DCM, 0°C to rt, 6h | 2-(Acetylamino)benzothiazole derivative | 92 |
| Cyclopropanecarbonyl chloride | Pyridine, DCM, rt, 12h | 2-(Cyclopropanecarboxamido)benzothiazole derivative | 88 |
| 4-Methoxybenzoyl chloride | Pyridine, DCM, rt, 12h | 2-(4-Methoxybenzoylamino)benzothiazole derivative | 82 |
| Thiophene-2-carbonyl chloride | Pyridine, DCM, rt, 12h | 2-(Thiophene-2-carboxamido)benzothiazole derivative | 79 |
Solid-Phase Organic Synthesis (SPOS) Applications
Solid-phase organic synthesis (SPOS) offers several advantages for the construction of compound libraries, including the simplification of purification procedures and the potential for automation. In SPOS, the starting material is covalently attached to a solid support (resin), and subsequent reactions are carried out in a sequential manner. Excess reagents and by-products are removed by simple filtration and washing steps.
The this compound scaffold can be effectively utilized in SPOS. For instance, a traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has been described, which could be adapted for the target compound nih.gov. In such a strategy, a suitable linker would be attached to the 6-amino position after Boc deprotection. The 2-carbamate could then be deprotected and diversified. Finally, cleavage from the solid support would yield the desired library of compounds.
The use of Boc protection is a well-established strategy in solid-phase synthesis, particularly in peptide synthesis, and its application to the synthesis of benzothiazole libraries is a logical extension. The acid-labile nature of the Boc group allows for its selective removal without affecting other protecting groups or the linker to the solid support.
A novel solid-phase methodology has been developed for the synthesis of N-alkyl, N-acyl, and N-sulfonyl-2-aminobenzo[d]thiazole derivatives, which highlights the utility of SPOS in generating diverse benzothiazole libraries. This method involves the preparation of a polymer-bound 2-aminobenzo[d]thiazole resin, which is then functionalized with various electrophiles. Cleavage from the resin yields the final products in good yields and purities.
A key advantage of SPOS is the ability to drive reactions to completion by using a large excess of reagents, which can then be easily washed away. This is particularly beneficial when constructing large and diverse compound libraries.
Below is an interactive data table outlining a potential solid-phase synthesis strategy for the diversification of the 2-amino group of a resin-bound 6-aminobenzothiazole.
Interactive Data Table: Solid-Phase Synthesis of a 2-Substituted-6-aminobenzothiazole Library
| Resin-Bound Scaffold | Reagent | Reaction Conditions | Cleavage Conditions | Final Product |
|---|---|---|---|---|
| 6-(Resin-Linker)-aminobenzo[d]thiazol-2-amine | Benzoic acid, DIC, DMF | rt, 24h | TFA/DCM | 2-Benzamido-6-aminobenzothiazole |
| 6-(Resin-Linker)-aminobenzo[d]thiazol-2-amine | Acetic anhydride, DIPEA, DMF | rt, 12h | TFA/DCM | 2-Acetamido-6-aminobenzothiazole |
| 6-(Resin-Linker)-aminobenzo[d]thiazol-2-amine | Phenyl isocyanate, DMF | rt, 18h | TFA/DCM | 2-(3-Phenylureido)-6-aminobenzothiazole |
| 6-(Resin-Linker)-aminobenzo[d]thiazol-2-amine | Benzenesulfonyl chloride, Pyridine, DMF | rt, 24h | TFA/DCM | N-(6-aminobenzo[d]thiazol-2-yl)benzenesulfonamide |
| 6-(Resin-Linker)-aminobenzo[d]thiazol-2-amine | Benzyl bromide, NaH, DMF | 60°C, 24h | TFA/DCM | 6-Amino-N-benzylbenzo[d]thiazol-2-amine |
Computational and Theoretical Studies of Tert Butyl 6 Aminobenzo D Thiazol 2 Yl Carbamate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of a molecule. These calculations provide insights into electronic structure, reactivity, and stability.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from these analyses include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. mdpi.com
For benzothiazole (B30560) derivatives, studies have shown that the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO may be localized on different parts of the molecule depending on the nature of its substituents. mdpi.comnih.gov The introduction of electron-donating groups (like the 6-amino group) or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comnih.gov For instance, in a study of various benzothiazole derivatives, the HOMO-LUMO gap was found to range from 4.46 to 4.73 eV, with electron-withdrawing substituents generally leading to a smaller gap and thus higher reactivity. mdpi.com
The Molecular Electrostatic Potential (MEP) map is another crucial tool that illustrates the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. In benzothiazole derivatives, negative potential regions (red/yellow) are typically located around electronegative atoms like nitrogen and oxygen, indicating sites for electrophilic attack, while positive potential regions (blue) are found around hydrogen atoms, indicating sites for nucleophilic attack. scirp.org
Table 1: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole Derivative 1 | -5.59 | -2.61 | 2.98 |
| Benzothiazole Derivative 2 | -5.58 | -2.55 | 3.03 |
| Benzothiazole Derivative 3 | -6.18 | -4.01 | 2.17 |
| Benzothiazole Derivative 4 | -5.52 | -2.56 | 2.96 |
Note: Data is illustrative and based on published values for various substituted benzothiazoles to show representative ranges. nih.gov
Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which dictates its ability to bind to a biological target. The tert-butyl carbamate (B1207046) (Boc) group in tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate is bulky and can influence the molecule's preferred conformation.
Studies on structurally related compounds provide insight into the likely geometry. For example, crystal structure analysis of tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate revealed that the benzothiazole unit is nearly planar, with only a slight distortion between the fused benzene (B151609) and thiazole (B1198619) rings. nih.gov In that structure, the dihedral angle between the carbonylamino group (part of the carbamate) and the thiazole ring was observed to be between 5.43° and 18.19°, indicating a relatively coplanar arrangement which can be important for interaction with planar residues in a binding pocket. nih.govresearchgate.net The bulky tert-butyl group, however, will create steric hindrance that limits the rotational freedom around the N-C bond of the carbamate, favoring specific low-energy conformations. Computational energy minimization calculations are typically used to identify the most stable conformers in a given environment.
Molecular Docking Simulations with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). semanticscholar.org This method is widely used to screen virtual libraries of compounds against a specific biological target and to propose binding modes at the molecular level.
Benzothiazole derivatives have been docked into the active sites of numerous enzymes implicated in various diseases. nih.gov Given its 2-aminobenzothiazole (B30445) core, this compound and its analogs are potential candidates for targeting enzymes such as:
Protein Kinases: The 2-aminobenzothiazole scaffold is a known "hinge-binder" for many kinases. Derivatives have been successfully docked into the ATP-binding domain of kinases like PI3Kγ and p56lck, where the exocyclic amine forms crucial hydrogen bonds with backbone residues in the hinge region. nih.govacs.orgbiointerfaceresearch.com
Acetylcholinesterase (AChE): As potential agents for Alzheimer's disease, benzothiazole derivatives have been docked into the active site of AChE, showing interactions with key amino acid residues. nih.gov
Human Epidermal growth factor receptor (HER): Certain benzo[d]thiazol-2-amine derivatives have shown high binding affinities in docking studies with the HER enzyme, a target in cancer therapy. nih.gov
Docking studies typically report a binding energy or score, which estimates the binding affinity. Lower binding energies suggest more favorable interactions. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
Table 2: Examples of Molecular Docking Targets for Aminobenzothiazole Derivatives
| Target Macromolecule | PDB Code | Potential Disease Area | Key Interacting Residues (Examples) |
|---|---|---|---|
| PI3Kγ | 7JWE | Cancer | Val851, Asp933 |
| Acetylcholinesterase (AChE) | 4EY7 | Alzheimer's Disease | Tyr334, Trp84 |
| p56lck | 1QPC | Cancer, Immunology | Met319, Glu317 |
| HER Enzyme | - | Cancer | - |
Note: This table presents potential targets based on studies of analogous 2-aminobenzothiazole compounds. acs.orgbiointerfaceresearch.comnih.govnih.gov
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of interactions, and the role of solvent molecules. nih.gov
For benzothiazole derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. nih.govmdpi.com Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, confirming the persistence of key interactions predicted by docking. mdpi.com
In studies of benzothiazole-based inhibitors, MD simulations lasting for nanoseconds have confirmed the stability of the compounds within the active sites of targets like acetylcholinesterase and SARS-CoV-2 main protease. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized analogs can be predicted.
QSAR studies on benzothiazole derivatives have successfully identified key molecular descriptors that govern their therapeutic activities, such as anticancer effects. nih.govacs.org These descriptors can be categorized as:
Topological: Describing the atomic connectivity and shape of the molecule.
Electronic: Quantifying charge distribution, polarizability, and dipole moments.
Spatial: Relating to the 3D arrangement of atoms.
For various benzazole compounds, QSAR models have highlighted the importance of descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes for antiproliferative activity. nih.gov Another QSAR study on phosphoinositide-3-kinase-α inhibitors identified inertia moment, a path index (Kier chiv5), and the number of H-bond donors as critical descriptors for inhibitory activity. researchgate.net Such models are invaluable for rationally designing derivatives of this compound with potentially enhanced biological activity.
Table 3: Common Descriptors Used in QSAR Models for Benzothiazole Analogs
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | Kier Shape Indices | Molecular shape and complexity |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Spatial | Inertia Moment | Mass distribution in 3D space |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
Note: This table lists examples of descriptor types frequently employed in QSAR studies of heterocyclic compounds. nih.govresearchgate.net
Applications in Medicinal Chemistry and Organic Synthesis As a Synthetic Intermediate
A Precursor for the Rational Design and Synthesis of Biologically Active Compounds
The 2-aminobenzothiazole (B30445) scaffold is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. The title compound, with its protected amino groups at the 2- and 6-positions, provides a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position and the free amino group at the 6-position allow for selective chemical modifications, a crucial aspect in the systematic exploration of structure-activity relationships (SAR).
Development of Enzyme Inhibitors
The inherent properties of the 2,6-disubstituted benzothiazole (B30560) framework make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease pathogenesis.
BACE1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of therapeutics for Alzheimer's disease. The design of BACE1 inhibitors often involves incorporating structural motifs that can interact with the enzyme's active site. While direct synthesis of BACE1 inhibitors from tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate is not extensively documented in publicly available literature, the structural features of this compound are highly relevant. For instance, benzothiazole derivatives have been rationally designed as BACE1 inhibitors based on the structures of existing drugs like Atabecestat and Riluzole. nih.gov The 2-amino group of the benzothiazole can be functionalized to introduce moieties that interact with the catalytic aspartate residues of BACE1, while the 6-amino group offers a vector for introducing fragments that can occupy other pockets within the enzyme's binding site, potentially enhancing potency and selectivity.
Soluble Epoxide Hydrolase (sEH) Inhibitors: Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a promising strategy for treating inflammatory and cardiovascular diseases. Carbamates and ureas are known to be potent inhibitors of sEH. The structure of this compound provides a direct precursor to such inhibitors. The free amino group at the 6-position can be readily converted into a urea (B33335) or a different carbamate (B1207046) functionality, which is a key pharmacophore for sEH inhibition. This allows for the systematic exploration of various substituents to optimize inhibitory activity and pharmacokinetic properties.
The following table illustrates the potential of 2,6-disubstituted benzothiazoles as enzyme inhibitors:
| Enzyme Target | Therapeutic Area | Role of 2,6-Disubstituted Benzothiazole Scaffold |
| BACE1 | Neurological Disorders (Alzheimer's Disease) | Provides a core structure for introducing functionalities that interact with the active site. The 2- and 6-positions allow for diverse substitutions to optimize binding. |
| sEH | Inflammatory Diseases, Cardiovascular Disorders | The 6-amino group serves as a handle to introduce urea or carbamate moieties, which are key pharmacophores for potent sEH inhibition. |
Exploration in Diverse Therapeutic Areas
The versatility of the this compound scaffold extends to a wide range of therapeutic areas beyond specific enzyme inhibition. The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.govnih.govjchemrev.compcbiochemres.com
Inflammatory Diseases: The 2-aminobenzothiazole moiety is a common feature in compounds with anti-inflammatory properties. nih.gov Starting from this compound, medicinal chemists can synthesize libraries of compounds by modifying the 6-amino group with various carboxylic acids, sulfonyl chlorides, or isocyanates to identify novel anti-inflammatory agents.
Cardiovascular Disorders: As mentioned, the development of sEH inhibitors is a key strategy in cardiovascular medicine. The straightforward conversion of the 6-amino group to ureas and carbamates makes this starting material highly valuable in the search for new cardiovascular drugs.
Neurological Conditions: The benzothiazole nucleus is present in drugs targeting the central nervous system (CNS). eurekaselect.comresearchgate.netnih.gov For example, Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative. The ability to functionalize both the 2- and 6-positions of the benzothiazole ring system using this compound as a starting point allows for the fine-tuning of properties required for CNS drugs, such as blood-brain barrier penetration.
Contribution to Advanced Methodologies in Complex Organic Synthesis
Beyond its direct application in medicinal chemistry, this compound serves as a valuable tool for the development of novel and efficient synthetic strategies.
Divergent Synthesis Strategies
Divergent synthesis is a powerful approach in which a common intermediate is used to generate a wide array of structurally diverse molecules. The differential reactivity of the two amino groups in this compound makes it an ideal substrate for such strategies. The Boc-protected 2-amino group is stable under many reaction conditions, allowing for selective manipulation of the more nucleophilic 6-amino group. Subsequently, the Boc group can be removed under acidic conditions to reveal the 2-amino group for further functionalization. This two-stage reactivity allows for the systematic and controlled construction of complex molecular architectures from a single, readily accessible starting material. For example, a library of 2,6-disubstituted benzothiazole derivatives was synthesized for anti-cancer studies starting from a related N-acetyl-6-nitrobenzothiazole, which was then reduced to the corresponding 6-amino derivative, showcasing a similar synthetic logic. orientjchem.org
Development of Novel Synthetic Building Blocks
The chemical modification of this compound can lead to the creation of novel, more complex building blocks for organic synthesis. For example, the 6-amino group can be transformed into other functional groups such as halides, azides, or boronic esters. These new intermediates can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct even more elaborate molecular scaffolds. The 2-aminobenzothiazole core provides a stable and predictable platform for these transformations, making it a reliable component in the toolbox of synthetic organic chemists. The synthesis of various 2,6-disubstituted benzothiazoles demonstrates the utility of functionalizing these positions to create diverse molecular entities. nih.govnih.gov
The following table summarizes the utility of this compound in organic synthesis:
| Synthetic Strategy | Description |
| Divergent Synthesis | The orthogonally protected amino groups allow for sequential and selective functionalization, enabling the creation of a diverse library of compounds from a single starting material. |
| Novel Building Blocks | The 6-amino group can be converted into a variety of other functional groups, creating new, versatile intermediates for complex molecule synthesis. |
Future Directions in Research
Investigation of Novel and Sustainable Synthetic Pathways
Traditional methods for synthesizing benzothiazoles often rely on harsh conditions, toxic reagents, and energy-intensive processes, which are misaligned with the principles of green chemistry. airo.co.inbohrium.com Future research will focus on developing more sustainable and efficient pathways for the synthesis of tert-butyl (6-aminobenzo[d]thiazol-2-yl)carbamate and its analogues.
Key areas of investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. airo.co.in For instance, the condensation of an appropriate o-aminothiophenol precursor with a cyanate (B1221674) or a related species under microwave irradiation could offer a rapid and high-yield route to the core structure. airo.co.inresearchgate.net
Green Catalysts: The use of reusable and environmentally benign catalysts is a promising avenue. nih.gov Research into solid acid catalysts like SnP₂O₇ or biocatalysts such as laccases could replace conventional, more hazardous catalysts, leading to cleaner reaction profiles and easier purification. nih.gov
Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a primary goal of green chemistry. airo.co.in Exploring solvent-free reaction conditions, or the use of greener alternatives like ionic liquids or deep eutectic solvents (DES), could significantly reduce the environmental impact of the synthesis. airo.co.in
One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single vessel without isolating intermediates can improve efficiency and reduce waste. organic-chemistry.org A one-pot synthesis starting from simpler precursors to directly assemble the target molecule would be a significant advancement.
| Method | Typical Conditions | Advantages of Sustainable Approach | Reference |
|---|---|---|---|
| Conventional Heating | Refluxing in high-boiling organic solvents (e.g., toluene) for several hours. | Reduced energy consumption (by up to 40%) and shorter reaction times. | airo.co.innih.gov |
| Microwave-Assisted | Irradiation in a suitable solvent (e.g., ethanol) for minutes. | High yields (85-95%), rapid reactions (8-35 minutes). | airo.co.inresearchgate.net |
| Catalysis (Traditional) | Use of metal catalysts or harsh acids. | Avoids toxic metals, catalyst can be reused multiple times without loss of activity. | bohrium.comnih.gov |
| Green Catalysis (e.g., SnP₂O₇) | Heterogeneous catalyst, often under milder conditions. | High yields and reusability. | nih.gov |
| Solvent-Based | Use of volatile organic compounds (VOCs). | Reduced waste generation (by up to 50%) and avoidance of hazardous solvent disposal. | airo.co.in |
| Solvent-Free | Direct mixing and heating of reactants. | Minimal waste and improved process efficiency. | airo.co.in |
Exploration of Advanced Derivatization Chemistries
The structure of this compound is well-suited for chemical diversification. The presence of a Boc-protected amine at the C-2 position and a free primary amine at the C-6 position allows for selective and sequential modifications. myskinrecipes.combenthamscience.com
Derivatization at the 6-Amino Group: The primary amine at the C-6 position is a nucleophilic handle for a wide array of chemical transformations. Future research will likely involve creating libraries of compounds through reactions such as:
Acylation: Reaction with various acyl chlorides or carboxylic acids to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.
Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Chemistry at the 2-Amino Group: The tert-butoxycarbonyl (Boc) protecting group at the C-2 position is stable but can be readily removed under mild acidic conditions to liberate the free amine. myskinrecipes.com This unmasks a second site for derivatization, enabling the synthesis of compounds with diverse functionalities at both the C-2 and C-6 positions. This dual-handle approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery. benthamscience.com
Integration into Automated Synthesis Platforms
To accelerate the discovery of new drug candidates and functional materials, high-throughput synthesis and screening are essential. nih.gov The derivatization strategies outlined above are highly amenable to automation.
Future efforts will likely focus on:
Solid-Phase Synthesis: Anchoring the this compound scaffold to a solid support would facilitate the rapid, parallel synthesis of a large library of derivatives. researchgate.net Reagents could be added in excess to drive reactions to completion, with purification simplified to a washing step.
Cartridge-Based and Flow Chemistry Systems: Automated synthesizers that use pre-packaged reagent cartridges or continuous flow reactors can streamline the production of compound libraries. nih.govyoutube.com These platforms allow for precise control over reaction parameters and can integrate purification steps, such as solid-supported scavengers or automated chromatography. nih.gov Such systems could be programmed to perform a sequence of reactions, for example, derivatizing the 6-amino group followed by Boc deprotection and subsequent derivatization of the 2-amino group, all within a closed, automated loop.
Potential as a Scaffold in Supramolecular Chemistry and Material Science
The benzothiazole (B30560) core possesses intrinsic properties that make it an attractive scaffold for applications beyond medicinal chemistry. ijbpas.com Its planar, aromatic structure is capable of engaging in π-π stacking interactions, while the heteroatoms can participate in hydrogen bonding. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (6-aminobenzo[d]thiazol-2-yl)carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can be prepared by reacting aminobenzothiazole intermediates with Boc-protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions. A representative method involves refluxing in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography (DCM/MeOH gradients) .
Q. What purification methods are recommended for isolating this compound?
Column chromatography using silica gel with dichloromethane/methanol (19:1 to 30:1) gradients is widely employed. Preparative thin-layer chromatography (TLC) or recrystallization from ethanol/water mixtures may also be used for high-purity isolation .
Q. What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign chemical shifts to confirm the tert-butyl group (δ ~1.38 ppm for CH3), carbamate carbonyl (δ ~155 ppm), and aromatic protons (δ 6.5–7.5 ppm for benzo[d]thiazole) .
- HR-ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm deviation from theoretical values .
- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1700 cm⁻¹) and NH/OH bands (~3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields (e.g., 31% vs. 58% for analogous compounds)?
Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization, such as using microwave-assisted synthesis or alternative catalysts (e.g., ruthenium(III) chloride for oxidation steps), can improve efficiency . Kinetic studies via in-situ NMR or LC-MS monitoring may identify bottlenecks like intermediate instability .
Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?
Chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis using enantiopure starting materials can address stereochemical complexity. For example, optical rotation ([α]D) and X-ray crystallography have been used to confirm the configuration of (R)- and (S)-isomers in tetrahydrobenzo[d]thiazole derivatives .
Q. How do oxidizing agents (e.g., NaIO4/RuCl3) impact functional group compatibility during synthesis?
Oxidizing agents like NaIO4/RuCl3 in acetonitrile/water mixtures selectively convert thioethers to sulfones without degrading the carbamate group. However, prolonged reaction times or excess oxidant may lead to tert-butyl deprotection, necessitating careful stoichiometric control .
Q. What methodologies are used to evaluate the biological activity of this compound and its derivatives?
- Antifungal assays : Minimum inhibitory concentration (MIC) tests against pathogens like Candida albicans .
- Enzymatic inhibition studies : Fluorescence-based assays to measure binding affinity for target enzymes (e.g., fungal lanosterol demethylase) .
- Molecular docking : Simulations using software like AutoDock Vina to predict interactions with active sites .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate that the compound should be stored at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation pathways (e.g., tert-butyl cleavage or oxidation of the aminobenzothiazole moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
